molecular formula C22H22ClNO3 B11408652 2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide

Cat. No.: B11408652
M. Wt: 383.9 g/mol
InChI Key: UZGCSAMQQWDNLN-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenoxy group, a furan ring, and a methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:

    Formation of the Phenoxy Intermediate: The reaction of 4-chloro-3-methylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.

    Formation of the Amide Bond: The coupling of the phenoxyacetic acid intermediate with furan-2-ylmethylamine and 4-methylbenzylamine using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final acetamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents such as hydrogen gas and palladium on carbon (Pd/C).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and phenoxy group may play a role in binding to the target site, while the acetamide moiety may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide
  • 2-(3-methylphenoxy)-N-(furan-2-ylmethyl)acetamide
  • 2-(4-chloro-3-methylphenoxy)-N-(benzyl)acetamide

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide is unique due to the presence of both the furan ring and the chloro-substituted phenoxy group, which may confer specific chemical and biological properties not found in similar compounds

Properties

Molecular Formula

C22H22ClNO3

Molecular Weight

383.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C22H22ClNO3/c1-16-5-7-18(8-6-16)13-24(14-20-4-3-11-26-20)22(25)15-27-19-9-10-21(23)17(2)12-19/h3-12H,13-15H2,1-2H3

InChI Key

UZGCSAMQQWDNLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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